2,2-Dimethoxy-2-phenylacetophenone

Catalog No.
S515803
CAS No.
24650-42-8
M.F
C16H16O3
M. Wt
256.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2-Dimethoxy-2-phenylacetophenone

CAS Number

24650-42-8

Product Name

2,2-Dimethoxy-2-phenylacetophenone

IUPAC Name

2,2-dimethoxy-1,2-diphenylethanone

Molecular Formula

C16H16O3

Molecular Weight

256.3 g/mol

InChI

InChI=1S/C16H16O3/c1-18-16(19-2,14-11-7-4-8-12-14)15(17)13-9-5-3-6-10-13/h3-12H,1-2H3

InChI Key

KWVGIHKZDCUPEU-UHFFFAOYSA-N

SMILES

COC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC

Solubility

Soluble in DMSO

Synonyms

2,2-Dimethoxy-2-phenylacetophenone

Canonical SMILES

COC(C1=CC=CC=C1)(C(=O)C2=CC=CC=C2)OC

Description

The exact mass of the compound 2,2-Dimethoxy-2-phenylacetophenone is 256.1099 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ketones - Acetophenones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Photopolymerization of Methacrylate Monomers

Preparation of UV-Curing Silicone Rubber

Photosensitive Resin Printing

Integrated Circuit Manufacturing

UV-Curable Coatings and Inks

Polymerization and Crosslinking of Unsaturated Polyester

Analytical Reagent

Preparation of Water-Soluble Supramolecular-Structured Photoinitiator

Polymerization and Crosslinking of Unsaturated Polyester

DMPAP is a synthetic organic compound classified as a photoinitiator []. Photoinitiators are molecules that, upon exposure to light, generate reactive species like radicals that can initiate polymerization reactions. DMPAP finds use in the preparation of various acrylate polymers [].


Molecular Structure Analysis

The chemical formula for DMPAP is C16H16O3. Its structure consists of a central phenyl ring (a six-membered carbon ring with alternating single and double bonds) flanked by two methoxy groups (CH3O-) attached to the alpha carbons (the carbons directly bonded to the carbonyl group, C=O) and a phenyl group on the other side of the carbonyl group [, ]. This structure imparts key features:

  • Conjugation: The presence of the phenyl ring and the carbonyl group creates a conjugated system, where electrons are delocalized across the molecule, influencing its reactivity [].
  • Steric hindrance: The two methoxy groups introduce steric hindrance, meaning they create a crowding effect that can influence how DMPAP interacts with other molecules [].

Chemical Reactions Analysis

  • Initiation: Upon exposure to light, DMPAP undergoes a cleavage reaction, generating two reactive radical species [].

(Equation 1) DMPAP (light) -> 2 (C6H5COOCH3)

[]

These radicals then initiate the polymerization process by abstracting a hydrogen atom from a monomer molecule, leading to the formation of a propagating radical.


Physical And Chemical Properties Analysis

  • Melting point: 83-85 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in common organic solvents like dichloromethane, chloroform, and acetone []
  • Stability: Stable under normal storage conditions []

DMPAP's mechanism of action revolves around its ability to initiate radical polymerization. As mentioned earlier, upon light exposure, DMPAP cleaves into radicals. These radicals then react with monomer molecules, initiating a chain reaction that leads to polymer formation [].

  • Skin and eye irritant: DMPAP can irritate skin and eyes upon contact [].
  • Respiratory irritant: Inhalation of DMPAP dust or vapors may irritate the respiratory system [].
  • Environmental impact: While specific data is limited, proper disposal of DMPAP waste is recommended to minimize potential environmental impact [].

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

DryPowder; OtherSolid; PelletsLargeCrystals

XLogP3

3

Exact Mass

256.1099

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1DK0094V28

GHS Hazard Statements

Aggregated GHS information provided by 3352 companies from 21 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 11 of 3352 companies. For more detailed information, please visit ECHA C&L website;
Of the 20 notification(s) provided by 3341 of 3352 companies with hazard statement code(s):;
H302 (65.4%): Harmful if swallowed [Warning Acute toxicity, oral];
H373 (65.43%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (34.51%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (35.32%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
H412 (64.29%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

24650-42-8

Wikipedia

Phenyldimethoxyacetophenone

General Manufacturing Information

Adhesive manufacturing
Paint and coating manufacturing
Printing ink manufacturing
Ethanone, 2,2-dimethoxy-1,2-diphenyl-: ACTIVE

Dates

Modify: 2023-08-15
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